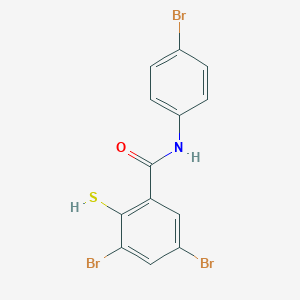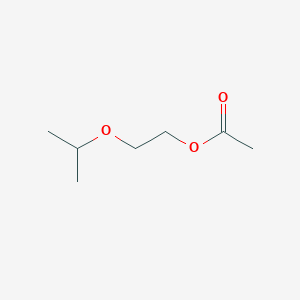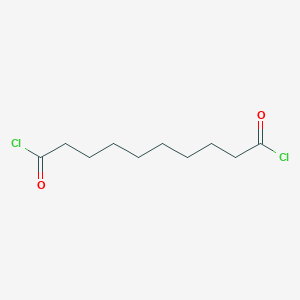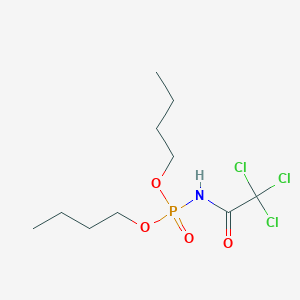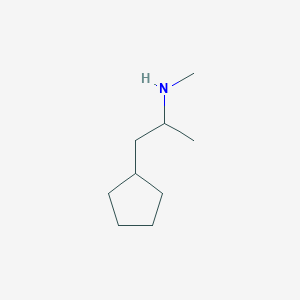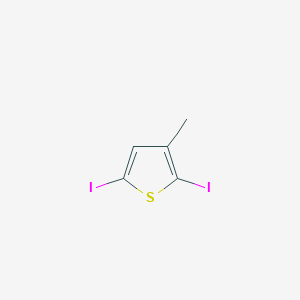
2,5-Diiodo-3-methylthiophene
描述
2,5-Diiodo-3-methylthiophene is a chemical compound with the molecular formula C5H4I2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two iodine atoms at the 2 and 5 positions and a methyl group at the 3 position makes this compound unique. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-3-methylthiophene typically involves the iodination of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with iodine and iodic acid. This reaction proceeds under mild conditions and yields this compound as the major product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the iodination process .
化学反应分析
Types of Reactions: 2,5-Diiodo-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace iodine atoms.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Coupling Products: Complex thiophene derivatives with extended conjugation or functional groups can be synthesized.
科学研究应用
2,5-Diiodo-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Medicinal Chemistry: Thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
作用机制
The mechanism of action of 2,5-Diiodo-3-methylthiophene depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In material science, its electronic properties are exploited in the development of semiconducting materials. The specific molecular targets and pathways involved vary based on the context of its use .
相似化合物的比较
2,5-Dibromo-3-methylthiophene: Similar in structure but with bromine atoms instead of iodine.
2,5-Diiodothiophene: Lacks the methyl group at the 3 position.
3-Methylthiophene: Lacks the iodine atoms at the 2 and 5 positions.
Uniqueness: 2,5-Diiodo-3-methylthiophene is unique due to the combination of iodine atoms and a methyl group, which imparts distinct reactivity and electronic properties compared to its analogs. This makes it particularly valuable in specific synthetic and material science applications .
属性
IUPAC Name |
2,5-diiodo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSORUIBRDJUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480298 | |
| Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16488-60-1 | |
| Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)


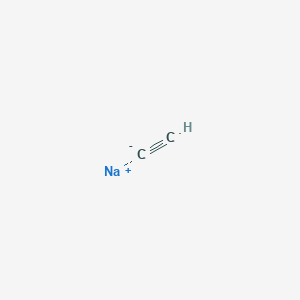
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)

